molecular formula C20H15NO5 B5843975 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate

2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate

Cat. No.: B5843975
M. Wt: 349.3 g/mol
InChI Key: VXOUGLDIMQNCSE-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate is a synthetic organic compound that belongs to the class of nitrobenzoate derivatives. It is characterized by its yellow crystalline appearance and is primarily used in scientific research. The compound is known for its stability and unique chemical properties, making it valuable in various fields of study.

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-13-10-17(8-9-18(13)21(24)25)20(23)26-12-19(22)16-7-6-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOUGLDIMQNCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate typically involves the reaction between 2-naphthol and 4-nitro-3-methylbenzoyl chloride in the presence of a base catalyst such as sodium bicarbonate or pyridine. The reaction proceeds as follows:

  • Dissolve 2-naphthol in an organic solvent like chloroform.
  • Add 4-nitro-3-methylbenzoyl chloride to the solution.
  • Introduce the base catalyst to facilitate the reaction.
  • The reaction mixture is stirred at room temperature until the formation of the yellow solid product.
  • The product is then purified by recrystallization.

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods may involve scaling up the reaction with optimized conditions to ensure higher yields and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, ethanol.

Major Products:

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of quinones.

    Substitution: Formation of substituted esters.

Scientific Research Applications

2-(2-Naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function.

Comparison with Similar Compounds

    2-Naphthyl 4-nitrobenzoate: Lacks the methyl group, resulting in different chemical properties.

    2-Naphthyl 3-methylbenzoate: Lacks the nitro group, affecting its reactivity and applications.

    4-Nitro-3-methylbenzoyl chloride: A precursor in the synthesis of the target compound.

Uniqueness: 2-(2-Naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate is unique due to the presence of both the naphthyl and nitro groups, which confer distinct chemical and biological properties

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